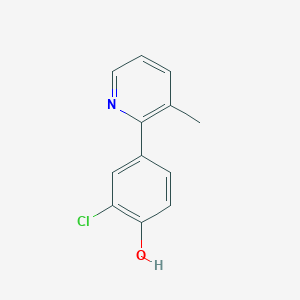
2-Chloro-4-(3-methylpyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-methylpyridin-2-yl)phenol is a chemical compound with the molecular formula C12H10ClNO It is a phenol derivative that contains both a chlorine atom and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylpyridin-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the displacement of a halogen atom on an aromatic ring by a nucleophile. For example, the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures (130°C) under an inert atmosphere for 24 hours can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nucleophilic aromatic substitution reactions. These methods require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(3-methylpyridin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(3-methylpyridin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylpyridin-3-ylboronic acid: Similar in structure but contains a boronic acid group instead of a phenol group.
2-(Pyridin-2-yl)pyrimidine derivatives: Contain a pyridine ring and exhibit various biological activities.
Uniqueness
2-Chloro-4-(3-methylpyridin-2-yl)phenol is unique due to its combination of a phenol group and a pyridine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C12H10ClNO |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
2-chloro-4-(3-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)9-4-5-11(15)10(13)7-9/h2-7,15H,1H3 |
Clé InChI |
AOYYSKQLZUVEIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


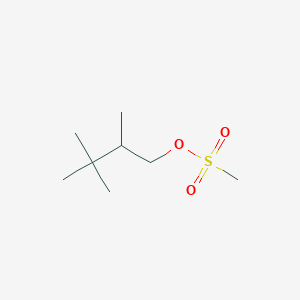
![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
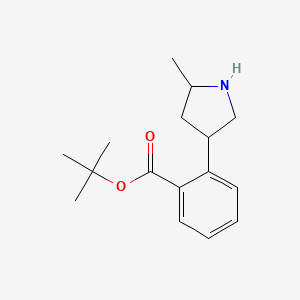
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)

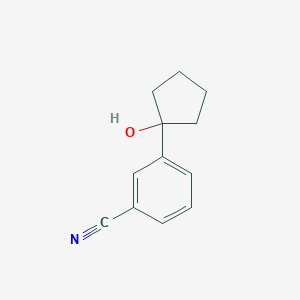
![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)
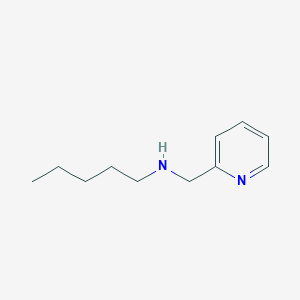

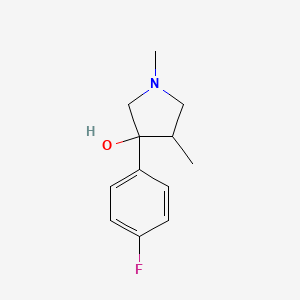
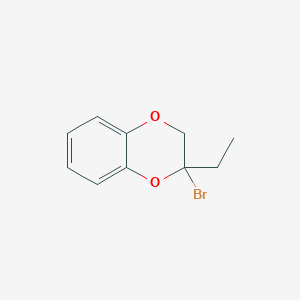
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
